Cyclopropene, 3-methyl-3-isopropenyl-

Description

BenchChem offers high-quality Cyclopropene, 3-methyl-3-isopropenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropene, 3-methyl-3-isopropenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

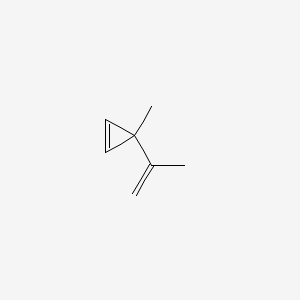

Structure

2D Structure

3D Structure

Properties

CAS No. |

71153-31-6 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

3-methyl-3-prop-1-en-2-ylcyclopropene |

InChI |

InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3 |

InChI Key |

DCOSXZGSNSMGNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1(C=C1)C |

Origin of Product |

United States |

Significance of Strained Ring Systems in Advanced Synthetic Methodology

Strained ring systems are pivotal building blocks in modern organic synthesis, primarily because the potential energy stored within their distorted bonds can be harnessed to drive chemical reactions. acs.org This stored energy, known as ring strain, results from deviations from ideal bond angles and lengths, as well as torsional and transannular interactions. acs.org The release of this strain provides a powerful thermodynamic driving force for a variety of chemical transformations.

Molecules containing three- and four-membered rings, such as cyclopropanes and cyclobutenes, are classic examples of strained systems. nih.gov The bond angles in cyclopropane (B1198618), for instance, are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms, leading to considerable angle strain. nih.gov This inherent instability translates to heightened reactivity compared to their acyclic or larger-ring counterparts. nih.gov

In advanced synthetic methodology, this reactivity is exploited in numerous ways:

Ring-Opening Reactions: Strained rings can be readily opened by nucleophiles, electrophiles, or through thermal and photochemical activation, providing access to functionalized linear molecules. acs.org

Cycloaddition Reactions: They serve as versatile partners in cycloaddition reactions (e.g., [3+2] and [3+3] cycloadditions) to construct larger, more complex carbo- and heterocyclic frameworks. lboro.ac.ukmdpi.com

Polymerization: Strain-release is the driving force for ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled structures and properties. researchgate.net

Bioisosterism in Medicinal Chemistry: The incorporation of strained rings into drug candidates can improve pharmacokinetic properties by introducing conformational rigidity and novel exit vectors for substituent placement. lboro.ac.uk

The utility of strained rings is not solely based on strain release; electronic delocalization also plays a crucial role in governing their reactivity. researchgate.net The interplay between strain and electronic effects allows chemists to fine-tune the reactivity of these systems for specific synthetic goals, making them indispensable tools in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov

| Ring System | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | ~27.5 |

| Cyclobutane | 4 | ~26.5 |

| Cyclopentane | 5 | ~6.5 |

| Cyclohexane | 6 | ~0 |

| Cyclopropene (B1174273) | 3 | ~54 |

This table presents approximate strain energies for common cyclic hydrocarbons to illustrate the high energy associated with three-membered rings. nih.govacs.org

Unique Structural and Electronic Features of Cyclopropene, 3 Methyl 3 Isopropenyl Dictating Reactivity

De Novo Synthetic Approaches to Cyclopropenes

The construction of the cyclopropene skeleton can be achieved through several distinct synthetic routes. These methods often involve the formation of a three-membered ring from acyclic precursors or the introduction of a double bond into a pre-existing cyclopropane (B1198618) ring.

Dehydrohalogenation Pathways from Halocyclopropanes

A common and effective method for the synthesis of 3,3-disubstituted cyclopropenes involves the dehydrohalogenation of monohalocyclopropanes. lookchem.com This approach typically begins with the addition of a dihalocarbene to an appropriately substituted olefin to form a dihalocyclopropane. Subsequent partial reduction of the dihalocyclopropane yields the corresponding monohalocyclopropane, which can then be treated with a strong base to induce elimination and form the cyclopropene double bond. lookchem.com

For the synthesis of a molecule like "Cyclopropene, 3-methyl-3-isopropenyl-", the starting olefin would be 2,3-dimethyl-1,3-butadiene. The three-step sequence is illustrated below:

Dibromocyclopropane Formation: Treatment of the olefin with a source of dibromocarbene, often generated under phase-transfer conditions, yields the corresponding 1,1-dibromo-2,2-dimethyl-3,3-diisopropenylcyclopropane. researchgate.net

Monobromocyclopropane Synthesis: The resulting dibromocyclopropane can be selectively reduced to the monobromocyclopropane.

Dehydrobromination: The final step is an elimination reaction using a strong base, such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), to yield the desired 3,3-disubstituted cyclopropene. researchgate.net

A modified three-step procedure has been successfully applied for the large-scale preparation of 3-methyl-3-phenylcyclopropene (B8295009) from α-methylstyrene, demonstrating the viability of this pathway for 3,3-disubstituted cyclopropenes. researchgate.net

Table 1: Illustrative Dehydrohalogenation of a Bromocyclopropane

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 1-bromo-2-methyl-2-phenylcyclopropane | t-BuOK | DMSO | 20 °C | 3-methyl-3-phenylcyclopropene | High |

Transition Metal-Catalyzed Carbene and Carbenoid Additions to Unsaturated Substrates

The reaction of metal-associated carbenes or carbenoids with alkynes is a powerful and versatile method for the synthesis of cyclopropenes. emory.edu This transformation allows for the direct formation of the three-membered ring in a single step. The choice of metal catalyst is crucial and can influence the efficiency and selectivity of the reaction.

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which can then react with alkynes to form cyclopropenes. emory.edunih.gov This method is particularly useful for the synthesis of highly functionalized cyclopropenes. For instance, dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4) has been shown to be an effective catalyst for highly enantioselective cyclopropenation reactions between terminal alkynes and arylvinyldiazoacetates. emory.edu

A general approach to 3,3-disubstituted cyclopropenes involves the rhodium-catalyzed addition of carbenoids to a silylated alkyne, such as trimethylsilylacetylene, followed by desilylation. researchgate.net This strategy provides a versatile entry to a range of 3,3-disubstituted cyclopropenes. researchgate.net

Table 2: Rhodium-Catalyzed Cyclopropenation Example

| Alkyne | Diazo Compound | Catalyst | Product Type |

|---|---|---|---|

| Terminal Alkynes | Arylvinyldiazoacetates | Rh2(S-DOSP)4 | Vinylcyclopropenes |

Copper catalysts are also widely used in cyclopropenation reactions. Copper(I) complexes, in particular, can catalyze the asymmetric hydrophosphination of 3,3-disubstituted cyclopropenes, indicating their utility in reactions involving this class of compounds. nih.govresearchgate.net While this is a functionalization reaction, it highlights the interaction of copper catalysts with 3,3-disubstituted cyclopropenes. Furthermore, copper-catalyzed non-directed hydrosilylation of 3,3-disubstituted cyclopropenes provides a route to fully substituted cyclopropylsilanes. rsc.org A highly diastereoselective and enantioselective protocol for the hydroallylation of 3,3-disubstituted cyclopropenes has been developed utilizing an in-situ formed copper hydride. scispace.com

Cobalt complexes have emerged as powerful catalysts in various transformations involving cyclopropenes. acs.orgnih.gov For example, low-valent cobalt complexes can promote intramolecular (3 + 2) cycloadditions of alkyne-tethered cyclopropenes. acs.org Cp*Co(III) catalysts have been used in the ring-opening isomerization of cyclopropenes to cobalt vinylcarbenes, which can then be used in the synthesis of multisubstituted allylarenes. nih.gov Additionally, cobalt-catalyzed diastereoselective and enantioselective hydrosilylation of achiral cyclopropenes has been developed to produce silylcyclopropanes with high selectivity. nih.govacs.org These examples showcase the utility of cobalt catalysts in the functionalization of cyclopropenes, which is a field closely related to their synthesis. researchgate.net

Preparation via Cyclopropenium Cation Intermediates

A novel approach to the synthesis of complex cyclopropenes involves the use of cyclopropenium cations as intermediates. nih.govacs.org A catalytic one-step synthesis of cyclopropenium cations from readily available alkynes and hypervalent iodine reagents as carbyne sources has been reported. acs.org The key to this process is the generation of a rhodium-carbynoid that formally transfers a monovalent cationic carbyne to an alkyne. acs.org

The resulting cyclopropenium cations are reactive intermediates that can be trapped with a variety of carbon and heteroatomic nucleophiles to afford tri- and tetrasubstituted cyclopropenes. nih.govacs.org This methodology provides a new avenue for the synthesis of structurally diverse and complex cyclopropenes that may be difficult to access through traditional metal-catalyzed carbene transfer reactions. nih.govacs.org More recently, electrophilic cyclopropenyl-gold(III) species have been introduced as equivalents of σ-type cyclopropenium cations, enabling the synthesis of highly functionalized alkynyl- or alkenyl-cyclopropenes. nih.gov

Table 3: Synthesis of Tetrasubstituted Cyclopropenes via Nucleophilic Attack on a Cyclopropenium Cation

| Cyclopropenium Cation | Nucleophile | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Substituted Cyclopropenium Cation | Carbon or Heteroatomic Nucleophiles | CH2Cl2 | 0 °C | Tetrasubstituted Cyclopropene |

Stereoselective and Asymmetric Synthesis of Chiral Cyclopropene, 3-methyl-3-isopropenyl- Analogs

The synthesis of chiral cyclopropene derivatives, including analogs of 3-methyl-3-isopropenyl-cyclopropene, presents a significant challenge in organic chemistry due to the high ring strain and the need for precise control over stereochemistry. Advanced synthetic methodologies have been developed to address this, focusing on stereoselective and asymmetric approaches to create enantiomerically pure or enriched cyclopropene structures. These methods are crucial for accessing novel chiral building blocks for applications in medicinal chemistry and materials science. The primary strategies employed involve the use of chiral auxiliaries, enantioselective catalysis, and the careful control of diastereoselectivity.

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based synthesis is a powerful and well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

This methodology has been effectively applied to the synthesis of chiral cyclopropanes, offering a template for constructing chiral cyclopropene analogs. A notable approach involves a sequence of aldol-cyclopropanation-retro-aldol reactions. rsc.orgrsc.org In this sequence, a chiral auxiliary, such as an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first used to control an aldol (B89426) reaction with an α,β-unsaturated aldehyde, establishing a temporary hydroxyl stereocenter. rsc.org This newly formed stereocenter then directs a subsequent diastereoselective cyclopropanation of the alkene. Finally, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding an enantiomerically enriched cyclopropane-carboxaldehyde. rsc.orgrsc.org This strategy demonstrates how a temporary stereocenter, installed via a chiral auxiliary, can exert powerful stereocontrol over the formation of the cyclopropane ring.

Another class of auxiliaries, derived from (R)-pulegone, such as epimeric 8-aryl menthyl derivatives, has been successfully employed in asymmetric radical cyclization reactions to form cyclic structures with high diastereoselectivity. nih.gov The choice of the aryl group on the menthyl scaffold is critical for achieving high levels of stereocontrol, with certain precursors yielding cyclization products as single isomers (diastereomeric ratio > 99:1). nih.gov These examples underscore the versatility and effectiveness of chiral auxiliaries in directing the stereoselective formation of complex cyclic systems.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol-Cyclopropanation-Retro-Aldol | α,β-Unsaturated Aldehydes | High d.e. for cyclopropyl-aldols; >95% e.e. for final cyclopropane | rsc.org |

| 8-Aryl Menthyl Derivatives (from (R)-pulegone) | Mn(OAc)₃-Mediated Radical Cyclization | β-Keto Esters | Up to >99:1 d.r. | nih.gov |

| Pseudoephedrine | Alkylation | Carboxylic Acid Amide | Configuration directed by the methyl group | wikipedia.org |

| Camphorsultam | Various Asymmetric Reactions | N-Acyl Derivatives | Generally high stereoselectivity | wikipedia.org |

Enantioselective Catalysis in Cyclopropene Formation

Enantioselective catalysis is a highly efficient method for synthesizing chiral molecules, as it allows for the generation of large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. In the context of cyclopropene synthesis, transition-metal catalysis, particularly with rhodium and cobalt complexes, has proven to be exceptionally effective. nih.govnih.govrsc.org

Rhodium(II) carboxylate complexes are prominent catalysts for the asymmetric cyclopropanation of olefins with diazo compounds. The choice of the chiral ligand on the dirhodium center is paramount for achieving high enantioselectivity. For instance, the catalyst Rh₂((S)-BTPCP)₄ has been used for the asymmetric synthesis of mono-halo-methyl-1,2-diaryl cyclopropane esters. rsc.org This system affords the desired cyclopropanes in excellent yields and with high levels of both diastereoselectivity (up to >20:1) and enantioselectivity (up to 98% ee). rsc.org Similarly, chiral-at-metal Rh(III) complexes have been developed for the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds, providing a practical route to 1,2,3-trisubstituted chiral cyclopropanes. nih.gov

Cobalt(II)-based metalloradical catalysis offers an alternative approach, particularly for the asymmetric cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. nih.gov By employing newly designed D₂-symmetric chiral amidoporphyrins as supporting ligands, the cobalt catalyst can effectively manage the high reactivity and instability of heteroaryldiazomethanes. This system facilitates the synthesis of valuable chiral heteroaryl cyclopropanes in high yields with excellent enantioselectivities. nih.gov The mechanism is proposed to proceed through a stepwise radical process involving metalloalkyl radical intermediates. nih.gov

| Catalyst / Ligand | Reaction Type | Substrates | Enantiomeric Excess (e.e.) | Reference |

| Rh₂((S)-BTPCP)₄ | Asymmetric Cyclopropanation | Styrenes, Ethyl diazo(halo)acetate | Up to 98% | rsc.org |

| Co(II) Complex / D₂-Symmetric Chiral Amidoporphyrin | Radical Cyclopropanation | Alkenes, α-Heteroaryldiazomethanes | Excellent e.e. reported | nih.gov |

| Chiral-at-Metal Rh(III) Complex | [2+1] Cyclization | Vinyl Sulfoxonium Ylides, α,β-Unsaturated 2-Acylimidazoles | Good to excellent e.e. | nih.gov |

| Binaphthyl-Modified Bifunctional Organocatalyst | Conjugate Addition | 3-Aryl-Substituted Oxindoles, Methyl Vinyl Ketone | Up to 91% | mdpi.com |

Diastereoselective Control in Cyclopropene Synthesis

Diastereoselective control is essential when a reaction can generate multiple stereoisomers that are not mirror images. In cyclopropene and cyclopropane synthesis, achieving high diastereoselectivity is crucial for obtaining a single, desired product isomer. This control can be exerted either by the substrate itself (substrate-controlled) or by a chiral catalyst (catalyst-controlled).

Substrate-controlled diastereoselectivity is exemplified by the directed cyclopropanation strategy mentioned previously (Section 2.2.1). In this case, a 'temporary' β-hydroxyl stereocenter, created through an auxiliary-directed aldol reaction, effectively shields one face of the alkene. rsc.org This steric hindrance forces the cyclopropanating reagent (e.g., from diethylzinc (B1219324) and diiodomethane) to approach from the opposite face, resulting in the formation of the cyclopropyl-aldol in high diastereomeric excess. rsc.org

Catalyst-controlled diastereoselectivity is a hallmark of many transition-metal-catalyzed cyclopropanations. The shape and electronic properties of the chiral ligand create a well-defined chiral pocket around the metal's active site. This environment influences the orientation of the reacting partners (e.g., the alkene and the metal carbene intermediate), thereby favoring the formation of one diastereomer over others. nih.govrsc.org For example, the Co(II)-metalloradical system with chiral amidoporphyrin ligands not only controls enantioselectivity but also delivers excellent diastereoselectivities in the cyclopropanation of a broad range of alkenes. nih.gov Similarly, the Rh₂((S)-BTPCP)₄ catalyst provides excellent diastereomeric ratios (up to >20:1) in the synthesis of substituted cyclopropane esters. rsc.org These catalytic systems demonstrate the power of a chiral catalyst to dictate the three-dimensional arrangement of atoms in the product.

| Method / Reagent | Control Type | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| Directed Cyclopropanation | Substrate-controlled | Temporary β-hydroxyl stereocenter directs reagent approach | High d.e. | |

| Co(II) / Chiral Amidoporphyrin | Catalyst-controlled | Fine-tuned catalyst cavity | Excellent d.r. | nih.gov |

| Rh₂((S)-BTPCP)₄ | Catalyst-controlled | Chiral ligand environment | Up to >20:1 | rsc.org |

| Chiral-at-Metal Rh(III) Complex | Catalyst-controlled | Asymmetric environment at the metal center | Excellent d.r. | nih.gov |

Mechanistic Investigations of Cyclopropene, 3 Methyl 3 Isopropenyl Reactivity

Cycloaddition Reactions and Mechanistic Pathways

Cyclopropene (B1174273), 3-methyl-3-isopropenyl- readily engages in various cycloaddition reactions, driven by the release of ring strain. The mechanistic pathways of these reactions are diverse, encompassing concerted and stepwise processes, and are influenced by the nature of the reacting partner.

[3+2] Cycloadditions: Dipolar Cycloadditions and Related Processes

[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org In the context of cyclopropene, 3-methyl-3-isopropenyl-, these reactions involve the combination of the cyclopropene double bond (the dipolarophile) with a 1,3-dipole.

Detailed mechanistic studies, often supported by density functional theory (DFT) calculations, have elucidated the nature of these cycloadditions. For instance, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with stable azomethine ylides has been shown to proceed with high diastereofacial selectivity. beilstein-journals.org Computational analyses indicate that these reactions are typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org

The character of the [3+2] cycloaddition can be influenced by the electronic properties of the reactants. While many of these reactions are polar, involving significant charge transfer in the transition state, non-polar [3+2] cycloadditions have also been studied. nih.govrsc.org The presence of substituents on the cyclopropene ring can modulate the electronic nature of the double bond, thereby influencing the reaction mechanism and stereochemical outcome. The transition states in these reactions are highly ordered, which is characteristic of concerted pericyclic reactions, leading to a large negative entropy of activation. wikipedia.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Mechanistic Feature | Product Type |

| Cyclopropene, 3-methyl-3-isopropenyl- | Azomethine Ylide | [3+2] Dipolar Cycloaddition | HOMO(cyclopropene)-LUMO(ylide) controlled | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane |

| Cyclopropene, 3-methyl-3-isopropenyl- | Nitrone | [3+2] Dipolar Cycloaddition | Formation of five-membered isoxazolidine (B1194047) ring | Isoxazolidine derivative |

| Cyclopropene, 3-methyl-3-isopropenyl- | Nitrile Oxide | [3+2] Dipolar Cycloaddition | Polar, one-step mechanism | 2-Isoxazoline derivative |

[4+2] Cycloadditions: Diels-Alder Chemistry of Cyclopropenes

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. nih.gov While less common than their role as 2π components, cyclopropenes can, in principle, act as dienophiles. The high ring strain of cyclopropene, 3-methyl-3-isopropenyl- makes its double bond a reactive partner for dienes.

The mechanism of Diels-Alder reactions involving cyclopropenes is generally considered to be a concerted, pericyclic process. However, depending on the substituents and reaction conditions, stepwise mechanisms involving zwitterionic or diradical intermediates can also be operative. nih.gov For instance, Lewis acid catalysis can promote a stepwise pathway in the cycloaddition of nitroalkenes with dienes. beilstein-journals.org The stereoselectivity of these reactions is a key feature, with the relative orientation of the diene and dienophile in the transition state dictating the stereochemistry of the resulting cycloadduct.

Formal [2+2+1] Cycloadditions

Formal [2+2+1] cycloadditions are less common but offer a unique route to five-membered rings. While direct mechanistic studies on "Cyclopropene, 3-methyl-3-isopropenyl-" in this specific reaction type are not widely available in the provided search results, related chemistries provide insight. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of vinylcyclopropanes proceed through a mechanism involving oxidative addition of the rhodium catalyst to the cyclopropane (B1198618) ring, followed by insertion of the tethered alkene and reductive elimination. This process, while formally a [3+2] cycloaddition, involves stepwise bond formation mediated by the metal catalyst.

Stereochemical Course of Cycloaddition Reactions

The stereochemical outcome of cycloaddition reactions involving cyclopropene, 3-methyl-3-isopropenyl- is a critical aspect of their synthetic utility. The facial selectivity of the approach of the reaction partner to the cyclopropene double bond is often governed by steric hindrance imposed by the methyl and isopropenyl groups at the C3 position.

In [3+2] cycloadditions with azomethine ylides, the dipole has been observed to approach the cyclopropene from the sterically less hindered face, leading to high diastereofacial selectivity. beilstein-journals.org Similarly, in Diels-Alder reactions, the endo/exo selectivity is a key consideration, influenced by secondary orbital interactions and steric effects in the transition state.

The stereospecificity of these reactions, where the stereochemistry of the reactants is transferred to the products, is a hallmark of concerted mechanisms. For example, 1,3-dipolar cycloadditions are typically stereospecific with respect to the dipolarophile. wikipedia.org However, in cases where stepwise mechanisms with intermediates that have a longer lifetime are involved, a loss of stereospecificity can be observed.

Electrocyclic Ring-Opening and Rearrangement Reactions

The significant ring strain inherent in the cyclopropene ring of 3-methyl-3-isopropenyl- makes it susceptible to electrocyclic ring-opening and subsequent rearrangements, particularly under thermal conditions. These reactions provide pathways to various acyclic and cyclic isomers.

Thermal Electrocyclic Transformations

Electrocyclic reactions are pericyclic reactions that involve the conversion of a π-bond to a σ-bond (ring-closing) or vice versa (ring-opening) in a concerted fashion. wikipedia.org The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. masterorganicchemistry.comimperial.ac.uk

For a cyclopropene system, which contains 2π electrons in the double bond, a thermal electrocyclic ring-opening would be expected to proceed in a disrotatory fashion. This means that the substituents at the termini of the breaking σ-bond rotate in opposite directions (one clockwise, one counterclockwise). stereoelectronics.org This stereospecific mode of ring-opening is crucial in determining the geometry of the resulting product.

The initial product of the electrocyclic ring-opening of a substituted cyclopropene is a vinylcarbene intermediate. This highly reactive species can then undergo a variety of subsequent reactions, including intramolecular rearrangements, to yield more stable products. The specific rearrangement pathways are dictated by the substitution pattern on the original cyclopropene ring. The high reactivity is a consequence of the high strain energy of the three-membered ring.

| Reaction Type | Conditions | Key Intermediate | Stereochemical Pathway |

| Electrocyclic Ring-Opening | Thermal | Vinylcarbene | Disrotatory |

Photoinduced Electrocyclic Processes

The photochemistry of cyclopropene derivatives, including structures analogous to 3-methyl-3-isopropenyl-cyclopropene, involves distinct electrocyclic ring-opening reactions. When subjected to photochemical conditions, such as UV irradiation, these strained three-membered rings typically undergo cleavage of the C-C single bond to form a vinylcarbene intermediate. This process is generally understood to proceed from the π–π* singlet excited state of the cyclopropene. rsc.org

The formation of the vinylcarbene is a critical step that dictates the subsequent reaction pathways. This highly reactive intermediate can then undergo further transformations. One common pathway is a subsequent electrocyclization to form a transient intermediate. This intermediate can then lead to the final observed products through sigmatropic hydrogen shifts, such as 1,3- or 1,5-shifts. rsc.org

A key piece of evidence supporting the involvement of a vinylcarbene intermediate is the observation of 1,3-butadiene (B125203) derivatives as photoproducts in the photolysis of similarly substituted cyclopropenes. These products are believed to arise from the insertion of the vinylcarbene into a neighboring C-H bond, such as that of a methyl group. rsc.org The regioselectivity of these photochemical rearrangements is often governed by the competition between different possible sigmatropic hydrogen migrations. rsc.org

Under photochemical conditions (i.e., UV light), the terminal carbons and their substituents of the breaking sigma bond in the cyclopropene ring are predicted to rotate in a disrotatory fashion (one clockwise and one counterclockwise) during the electrocyclic ring-opening. masterorganicchemistry.com This stereospecificity is a fundamental principle of the Woodward-Hoffmann rules for pericyclic reactions.

Recent advancements have also explored visible-light-mediated ring-opening reactions of cyclopropanes, a related class of strained rings, which may offer insights into the potential for similar reactivity with cyclopropenes under photoredox catalysis. researchgate.net

Sigmatropic Rearrangements of Cyclopropenyl Systems

While direct studies on sigmatropic rearrangements of 3-methyl-3-isopropenyl-cyclopropene are not extensively detailed in the provided context, the behavior of the vinylcarbene intermediate formed during its photochemical reactions points to the significance of such rearrangements. Following the initial photoinduced electrocyclic ring-opening, the resulting vinylcarbene can undergo sigmatropic hydrogen shifts to yield stable products. rsc.org

The study of related systems, such as 3-allyl substituted cyclopropenes, further highlights the importance of sigmatropic rearrangements in the photochemistry of these compounds. The photochemical transformations of these molecules also proceed through pathways involving rearrangements of transient intermediates. acs.org

Nucleophilic and Electrophilic Addition Reactions

The strained double bond of the cyclopropene ring in 3-methyl-3-isopropenyl-cyclopropene makes it susceptible to a variety of addition reactions with both nucleophiles and electrophiles. These reactions relieve the ring strain and lead to the formation of more stable cyclopropane derivatives.

Carbometalation Reactions: Regio- and Diastereoselectivity

Carbometalation reactions, involving the addition of an organometallic reagent across the double bond of a cyclopropene, are a powerful tool for the functionalization of these strained rings. The regioselectivity of this addition is a key consideration. In the case of substituted cyclopropenes, the addition of the organometallic reagent can occur at either of the two carbons of the double bond.

For instance, in reactions involving cyclopropenyl cations, alkyl and vinylic Grignard reagents have been shown to react at the methylated carbon atom. However, the use of allylic or benzylic Grignard reagents can lead to a substantial increase in the formation of the 1,3-diphenyl-substituted isomer, which is attributed to the involvement of a single-electron-transfer (SET) mechanism. researchgate.net This change in regioselectivity highlights the influence of the organometallic reagent on the reaction pathway. The cyclopropenyl radical formed in the SET mechanism prefers to localize the odd electron on the phenylated carbon, directing the subsequent addition. researchgate.net

Hydrostannation and Hydroboration Methodologies

Hydrostannation and hydroboration are important addition reactions that introduce tin and boron functionalities, respectively, onto the cyclopropene scaffold. These reactions typically proceed with high regio- and stereoselectivity, providing valuable synthetic intermediates. While specific studies on 3-methyl-3-isopropenyl-cyclopropene were not found, the general reactivity patterns of cyclopropenes in these reactions are well-established.

Hydrostannation involves the addition of a tin hydride across the double bond, while hydroboration involves the addition of a borane. The regioselectivity is often dictated by both steric and electronic factors of the substituents on the cyclopropene ring.

Hydrophosphination Reactions

The addition of P-H bonds across the double bond of cyclopropenes, known as hydrophosphination, provides a direct route to cyclopropyl (B3062369) phosphorus compounds. A recent development in this area is a photoinduced diastereoselective hydrophosphination of cyclopropenes using diarylphosphine oxides. nih.gov

This methodology utilizes an electron donor-acceptor (EDA) complex formed between the cyclopropene and the diarylphosphine oxide. Under purple-light irradiation, a single electron transfer process occurs, generating a phosphorus radical cation and a cyclopropyl radical anion, which then proceed through the hydrophosphination reaction. nih.gov Mechanistic studies, including DFT calculations and deuterium (B1214612) labeling experiments, have confirmed the formation of the EDA complex and shed light on the high diastereoselectivity of this process. nih.gov This method offers a green and efficient approach to synthesizing valuable cyclopropyl phosphorus compounds. nih.gov

Acyl Radical Additions to Cyclopropenes

Acyl radical additions represent another important class of reactions for the functionalization of cyclopropenes. While specific examples involving 3-methyl-3-isopropenyl-cyclopropene are not detailed, the general mechanism involves the addition of an acyl radical to the double bond of the cyclopropene. This addition generates a cyclopropyl radical intermediate, which can then be trapped or undergo further reactions to yield the final product. The regioselectivity of the initial radical addition is a key factor in determining the structure of the product.

Radical Chain Processes

The reactivity of cyclopropenes in radical-mediated reactions is an area of growing interest, offering unique selectivity that complements transition metal catalysis. researchgate.netresearchgate.net Radical chain processes involving Cyclopropene, 3-methyl-3-isopropenyl- are typically initiated by the addition of a radical species to the strained double bond. The general mechanism follows the standard steps of a radical chain reaction: initiation, propagation, and termination. wikipedia.org

Mechanism of Radical Addition:

Initiation: A radical (R•) is generated from an initiator under thermal or photochemical conditions.

Propagation Step 1 (Addition): The radical adds to the C1-C2 double bond of Cyclopropene, 3-methyl-3-isopropenyl-. This addition preferentially occurs to generate the more stable radical intermediate. Attack at C2 would place the radical at C1, stabilized by the adjacent isopropenyl group, while attack at C1 would place the radical at C2. The resulting species is a substituted cyclopropyl radical.

Propagation Step 2 (Atom/Group Transfer): The cyclopropyl radical intermediate can then abstract an atom or group from a donor molecule to yield the final product and regenerate a radical to continue the chain.

Alternatively, the highly strained cyclopropyl radical intermediate can undergo rapid ring-opening, leading to the formation of an acyclic alkenyl radical. researchgate.netnih.gov This pathway is often competitive with the direct functionalization of the cyclopropyl radical. researchgate.net For instance, a process involving the addition of an azide (B81097) radical to a cyclopropene can lead to ring opening, extrusion of nitrogen gas, and subsequent cyclization to form polysubstituted quinolines. thieme-connect.com

A notable example of a radical addition reaction involves the use of a trichloromethyl radical. Depending on the radical initiator, the reaction can either lead to the direct addition product (trichloromethylcyclopropane) or proceed through a domino sequence involving addition, rearrangement, and ring-opening to form unconjugated esters. researchgate.net

Interactive Table: Plausible Radical Intermediates from Cyclopropene, 3-methyl-3-isopropenyl-

| Radical Initiator (R•) | Initial Addition Site | Intermediate Radical Structure | Potential Fate |

| •CCl₃ | C1 or C2 | Cyclopropyl Radical | Trapping or Ring-Opening |

| Azide Radical (N₃•) | C1 or C2 | Cyclopropyl Radical | Ring-Opening, N₂ extrusion, Cyclization |

| Phenylselenyl Radical (PhSe•) | C1 or C2 | Cyclopropyl Radical | Ring-Opening and Cyclization |

Catalytic Transformations Involving Cyclopropenes

The high strain energy of cyclopropenes makes them excellent substrates for a wide array of catalytic transformations. wiley-vch.de These reactions can proceed while retaining the three-membered ring or via ring-opening pathways.

Transition metals have been extensively used to catalyze reactions of cyclopropenes, leveraging the molecule's strain and π-system for activation. researchgate.net The reactivity of Cyclopropene, 3-methyl-3-isopropenyl- can be controlled by the choice of metal catalyst and ligands, leading to diverse and valuable chemical structures. wikipedia.orgwikiwand.com

A primary activation pathway involves the oxidative addition of the strained C-C bonds of the cyclopropene ring to a low-valent transition metal center, forming a metallacyclobutane intermediate. wikipedia.orgwikiwand.com This intermediate is a key branch point for various transformations, including the formation of larger rings. wikipedia.org For vinylcyclopropanes, oxidative addition typically occurs at the proximal position to yield π-allyl intermediates, which can then undergo insertion reactions. wikipedia.org

Another major pathway involves the metal-catalyzed ring-opening of the cyclopropene to generate a vinylmetal carbene intermediate. wiley-vch.deresearchgate.net This highly reactive species can participate in cyclopropanations, C-H insertions, or cycloadditions. Gold researchgate.netbeilstein-journals.org and rhodium wiley-vch.de catalysts are particularly effective in promoting this transformation.

Furthermore, transition metals catalyze a variety of addition reactions across the cyclopropene double bond. These include:

Hydrofunctionalization: Palladium-catalyzed hydrostannation nih.gov and rhodium-catalyzed hydrosilylation researchgate.net and hydroboration acs.org allow for the stereo- and regioselective introduction of H-Sn, H-Si, and H-B bonds, respectively.

Carbometalation: Copper-catalyzed carbozincation and carbomagnesiation reactions enable the enantioselective addition of organozinc and organomagnesium reagents, respectively, creating highly substituted cyclopropanes. acs.orgnih.gov

Hydroalkynylation: Palladium catalysis can be used for the enantioselective addition of terminal alkynes across the double bond, yielding alkynylated cyclopropanes. acs.org

Interactive Table: Summary of Transition Metal-Catalyzed Reactions Applicable to Cyclopropenes

| Reaction Type | Common Catalysts | Key Intermediate(s) | Product Type |

| C-C Bond Activation | Rh(I), Ni(0), Pd(0) | Metallacyclobutane | Cyclopentenones, Fused Rings wikipedia.org |

| Ring-Opening Isomerization | Au(I), Rh(II), Co(III) | Vinylmetal Carbene | Allylarenes, Heterocycles researchgate.netresearchgate.net |

| Hydrostannation | Pd(0) | Cyclopropylpalladium | Cyclopropylstannane nih.gov |

| Hydrosilylation | Rh(I) | Cyclopropylrhodium | Cyclopropylsilane researchgate.net |

| Carbozincation | Cu(I) | Cyclopropylzinc | Polysubstituted Cyclopropane acs.org |

| Hydroalkynylation | Pd(0) | Cyclopropylpalladium | Alkynyl-Cyclopropane acs.org |

While transition metal catalysis dominates cyclopropene chemistry, organocatalytic methods are emerging as powerful alternatives. rsc.orgrsc.org These approaches avoid the use of metals and can offer unique reactivity and selectivity.

One notable example is the stereoselective hydroxyallylation of cyclopropenes with cyclopropanols, mediated by N-heterocyclic carbenes (NHCs). nih.gov In this process, the NHC likely promotes the generation of an enolized zinc homoenolate from a zinc cyclopropoxide, which then adds to the cyclopropene as a prochiral nucleophile. nih.govresearchgate.net This affords densely functionalized cyclopropanes with excellent control over multiple stereocenters. The development of chiral amino alcohol-derived bifunctional NHCs has enabled catalytic enantioselective versions of this reaction. nih.gov

Organocatalysis can also be employed to activate the cyclopropane scaffold for ring-opening reactions, opening up possibilities for developing enantioselective transformations that were previously limited to diastereoselective or enantiospecific methods. rsc.org

Pathways Involving Ring Cleavage and Ring Expansion

The release of ring strain is a powerful thermodynamic driving force for reactions involving the cleavage of the cyclopropene ring. wiley-vch.de These pathways provide access to a variety of acyclic and expanded cyclic structures.

Ring Cleavage: Ring cleavage of cyclopropenes can be initiated thermally, photochemically, or through catalysis.

Catalytic Ring Cleavage: As discussed previously, transition metals like gold, rhodium, and cobalt can catalyze the ring-opening of cyclopropenes to form vinylcarbene intermediates. wiley-vch.deresearchgate.netresearchgate.netbeilstein-journals.org These carbenes can be trapped by various nucleophiles or undergo further rearrangements.

Photochemical Ring Cleavage: Irradiation of cyclopropenes can induce ring opening to a vinylcarbene intermediate. rsc.org This process occurs from the π–π* singlet state. The resulting carbene can undergo subsequent electrocyclization and sigmatropic hydrogen shifts to yield various products, including 1,3-dienes. rsc.org The specific products formed depend on the substitution pattern of the cyclopropene.

Radical Ring Cleavage: The addition of a radical to the cyclopropene double bond forms a high-energy cyclopropyl radical, which can readily undergo ring-opening to form a more stable acyclic radical. researchgate.netnih.gov This strategy has been used in oxidative radical ring-opening/cyclization reactions to synthesize complex molecules. nih.gov

Ring Expansion: Pathways involving the cleavage of one C-C bond followed by the formation of a new, larger ring are also prominent in cyclopropene chemistry. For Cyclopropene, 3-methyl-3-isopropenyl-, a key intermediate in many of these transformations is the corresponding vinylcarbene. This intermediate can participate in cycloaddition reactions. For example, rhodium-catalyzed reactions of cyclopropenes with enaminones can lead to dicarbonyl-functionalized 1,3-dienes, which can be seen as a formal ring expansion and cleavage process. wiley-vch.de

The principles of electrocyclic reactions, governed by the Woodward-Hoffmann rules, are also relevant. masterorganicchemistry.com Thermal or photochemical conditions can lead to stereospecific electrocyclic ring-opening of the cyclopropene ring to form a vinylcarbene, which is in equilibrium with a dienyl system, depending on the substituents. rsc.orgmasterorganicchemistry.com

Strategic Applications of Cyclopropene, 3 Methyl 3 Isopropenyl in Complex Organic Synthesis

Construction of Carbocyclic Frameworks

The high reactivity of the endocyclic double bond in 3-methyl-3-isopropenyl-cyclopropene is central to its application in constructing larger carbocyclic systems. Reactions that release the inherent ring strain are thermodynamically favorable, driving transformations such as stereoselective additions, rearrangements, and ring expansions.

Synthesis of Polysubstituted Cyclopropanes

The cyclopropene (B1174273) double bond is an excellent substrate for addition reactions, providing a direct route to highly substituted and stereodefined cyclopropane (B1198618) rings. One of the most powerful methods for this transformation is the carbometalation reaction, particularly copper-catalyzed carbomagnesiation. researchgate.net This approach involves the regio- and diastereoselective addition of an organometallic reagent across the double bond.

In a typical reaction, an organomagnesium reagent (Grignard reagent), in the presence of a copper catalyst, would add to the double bond of 3-methyl-3-isopropenyl-cyclopropene. This process generates a stable cyclopropyl-metal intermediate. A key advantage of this method is the configurational stability of this intermediate, which can be trapped by a variety of electrophiles with retention of configuration. researchgate.net This sequential addition allows for the controlled introduction of two different substituents onto the cyclopropane core, leading to the formation of polysubstituted products as a single diastereomer.

| Organometallic Reagent (R-MgX) | Electrophile (E+) | Potential Product Structure | Key Features |

|---|---|---|---|

| CH₃MgBr | H₂O | 1-Isopropenyl-1,2-dimethylcyclopropane | Stereospecific protonolysis of the intermediate. |

| PhMgBr (Phenylmagnesium bromide) | I₂ | 1-Iodo-1-isopropenyl-1-methyl-2-phenylcyclopropane | Introduction of aryl and iodo groups. |

| EtMgBr (Ethylmagnesium bromide) | Allyl bromide | 1-Allyl-2-ethyl-1-isopropenyl-1-methylcyclopropane | Formation of a penta-substituted cyclopropane. |

| n-BuMgBr (n-Butylmagnesium bromide) | (CH₃)₃SiCl (TMS-Cl) | 2-Butyl-1-isopropenyl-1-methyl-1-(trimethylsilyl)cyclopropane | Functionalization with a silicon-based group. |

This methodology provides a convergent and highly stereoselective route to complex cyclopropane derivatives, which are valuable motifs in natural products and medicinal chemistry. researchgate.net

Generation of Alkylidenecyclopropanes

Alkylidenecyclopropanes, which feature an exocyclic double bond, are valuable synthetic intermediates. The conversion of cyclopropenes to these structures can be achieved through stereospecific rearrangements. A plausible strategy starting from a cyclopropene derivative involves a sequence of carbomagnesation followed by a wikipedia.orgnih.gov-carbon shift. nih.gov

For 3-methyl-3-isopropenyl-cyclopropene, this would first require modification to introduce appropriate functional groups to facilitate the rearrangement. For instance, conversion to a 1-alkoxymethyl-3-hydroxymethylcyclopropene derivative would set the stage for a stereoselective reaction with a Grignard reagent, followed by a stereospecific wikipedia.orgnih.gov carbon shift, which has been shown to proceed with greater than 99% stereotransfer. nih.gov Another established route relies on the nih.govox.ac.uk-sigmatropic rearrangement of cyclopropenylcarbinol derivatives, which can be accessed from cyclopropenes. beilstein-journals.org These methods highlight the potential of using 3-methyl-3-isopropenyl-cyclopropene as a scaffold to access the synthetically useful alkylidenecyclopropane framework.

Formation of Five-Membered Rings (e.g., Cyclopentadienes)

The presence of the isopropenyl group on the cyclopropene ring makes 3-methyl-3-isopropenyl-cyclopropene a prime candidate for the vinylcyclopropane-cyclopentene rearrangement. This powerful ring expansion reaction converts a vinyl-substituted three-membered ring into a five-membered ring and is a cornerstone in the synthesis of numerous complex natural products. wikipedia.org

The rearrangement is typically initiated thermally or through Lewis acid catalysis. wikipedia.orgdigitellinc.com In the case of 3-methyl-3-isopropenyl-cyclopropene, the high strain energy of the cyclopropene ring is expected to lower the activation barrier for the rearrangement compared to a standard vinylcyclopropane (B126155). wikipedia.org Upon heating, the molecule would likely undergo homolytic cleavage of the C-C bond adjacent to the isopropenyl group to form a diradical intermediate. This intermediate would then rapidly cyclize to form a five-membered ring, followed by hydrogen shifts to yield a stable, substituted cyclopentadiene (B3395910). Theoretical studies on the rearrangement of the parent 2-vinylcyclopropylidene to cyclopentadiene support a low-energy pathway, suggesting such transformations are highly feasible. nih.gov

| Reaction Type | Conditions | Expected Major Product | Mechanism |

|---|---|---|---|

| Thermal Rearrangement | Heat (e.g., >300 °C, potentially lower) | Methyl- and dimethyl-substituted cyclopentadienes | Diradical-mediated ring expansion wikipedia.org |

| Lewis Acid Catalysis | Yb(OTf)₃ or other Lewis acids | Substituted cyclopentenes | Polarized intermediate facilitating ring expansion digitellinc.com |

This rearrangement provides a direct and atom-economical route to functionalized five-membered rings, which are ubiquitous structural motifs in organic chemistry.

Synthesis of Medium-Sized Carbocycles through Ring Expansion

Beyond the formation of five-membered rings, vinylcyclopropanes can serve as precursors to medium-sized (8-11 membered) carbocycles through more complex ring expansion cascades. These transformations are often mediated by transition metals, such as rhodium or iridium, which can engage the vinylcyclopropane moiety in catalytic cycles involving oxidative addition, insertion, and reductive elimination steps. ox.ac.uknih.gov

For example, Rh(I)-catalyzed asymmetric ring-opening of vinylcyclopropanes with nucleophiles like aryl boronic acids has been developed to construct larger ring systems. nih.gov Similarly, iridium-catalyzed hydrogen borrowing cascades can embed a vinylcyclopropane rearrangement within a sequence to build complex bicyclic skeletons. ox.ac.uk While direct examples using 3-methyl-3-isopropenyl-cyclopropene are not established, its vinylcyclopropane substructure makes it a logical candidate for such methodologies. A hypothetical reaction could involve the rhodium-catalyzed reaction of the cyclopropene with a tethered π-system, leading to a formal [3+n] cycloaddition and the formation of a medium-sized ring. Such strategies are at the forefront of synthetic chemistry for tackling the challenge of constructing entropically disfavored medium rings. researchgate.net

Synthesis of Heterocyclic Systems

The strained double bond of 3-methyl-3-isopropenyl-cyclopropene is also a reactive dipolarophile, making it an excellent partner in cycloaddition reactions for the synthesis of heterocyclic systems.

Access to Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Quinolines)

A direct and efficient method for synthesizing nitrogen-containing heterocycles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov The electron-rich double bond of the cyclopropene can react readily with 1,3-dipoles such as diazo compounds or azomethine ylides.

The reaction of 3-methyl-3-isopropenyl-cyclopropene with a diazo compound, such as ethyl diazoacetate, is expected to proceed readily. This cycloaddition would yield a highly strained, bicyclic pyrazoline intermediate. Due to its inherent instability, this intermediate would likely undergo spontaneous rearrangement, involving the cleavage of one of the cyclopropane bonds and loss of dinitrogen (in some cases), to furnish a substituted pyrazole (B372694) derivative. rsc.orgresearchgate.net The synthesis of pyrazoles via the cycloaddition of diazo compounds to unsaturated systems is a well-established and powerful transformation. researchgate.netrsc.orgmdpi.com

Furthermore, reactions with stable azomethine ylides have been shown to be effective with 3,3-disubstituted cyclopropenes. nih.govbeilstein-journals.org For instance, the reaction of a stable azomethine ylide with a cyclopropene can produce bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane with high diastereoselectivity. beilstein-journals.org This demonstrates the utility of cyclopropenes in creating complex, nitrogen-containing scaffolds that are of interest in medicinal chemistry. While the synthesis of more complex heterocycles like quinolines would likely require a multi-step sequence, the foundational cycloaddition reactions provide rapid access to five-membered nitrogen heterocycles.

Formation of Fused and Spirocyclic Heterocycles

An extensive search of scholarly articles has not yielded specific examples of "Cyclopropene, 3-methyl-3-isopropenyl-" being utilized as a reactant for the formation of fused or spirocyclic heterocycles. While the broader class of cyclopropenes and cyclopropenones are known to participate in cycloaddition reactions to form such structures, no documented instances specifically involve the 3-methyl-3-isopropenyl substituted variant. nih.govresearchgate.net

The reactivity of substituted cyclopropenes in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides is a known strategy for synthesizing spirocyclic 3-azabicyclo[3.1.0]hexane frameworks. beilstein-journals.org For instance, studies on compounds such as 3-methyl-3-phenylcyclopropene (B8295009) have demonstrated this reactivity, affording bis-spirocyclic products with high diastereoselectivity. beilstein-journals.org However, the isopropenyl-substituted analog has not been reported in similar transformations. The synthesis of spiro and fused heterocycles is a significant area of research, with various methods being developed, but the contribution of "Cyclopropene, 3-methyl-3-isopropenyl-" to this field remains undocumented. beilstein-journals.orgnih.govliverpool.ac.uknih.govacs.org

Enabling Transformations in Natural Product Synthesis and Analogs

The application of "Cyclopropene, 3-methyl-3-isopropenyl-" as a key building block or intermediate in the synthesis of natural products or their analogs is not described in the current scientific literature. Reviews and primary literature articles on the total synthesis of natural products containing cyclopropane rings focus on a variety of other synthetic precursors and methodologies. marquette.edursc.orgrsc.org

There are no published total synthesis strategies that explicitly leverage the reactivity of "Cyclopropene, 3-methyl-3-isopropenyl-". The synthesis of complex molecules, particularly natural products, often relies on innovative and highly specific chemical reactions. nih.govacs.orgacs.org While the high ring strain of cyclopropenes makes them attractive for various transformations, the specific utility of the 3-methyl-3-isopropenyl derivative in this context has not been explored or reported.

No methods have been found that describe the stereoselective installation of a 1-methyl-1-isopropenylcyclopropyl moiety, derived from "Cyclopropene, 3-methyl-3-isopropenyl-", into complex molecular structures. The stereocontrolled synthesis of cyclopropane rings is a crucial aspect of many synthetic campaigns, and numerous methods exist for this purpose. marquette.edu However, none of these documented strategies employ "Cyclopropene, 3-methyl-3-isopropenyl-" as the cyclopropanating agent or precursor. Research into the stereoselectivity of cycloaddition reactions often involves computational and experimental studies to understand the factors governing the outcome, but such studies have not been performed for this specific compound. mdpi.com

Emerging Research Directions and Future Perspectives in Cyclopropene, 3 Methyl 3 Isopropenyl Chemistry

Development of Novel Catalytic Systems for Cyclopropene (B1174273) Transformations

The high ring strain of cyclopropenes makes them exceptionally reactive substrates for a variety of catalytic transformations. A major focus of current research is the development of novel catalytic systems that can control the regio-, diastereo-, and enantioselectivity of these reactions, turning simple starting materials into complex, stereodefined products.

Asymmetric Catalysis for Enantiocontrol

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. For 3,3-disubstituted cyclopropenes, asymmetric catalysis offers a powerful route to enantiomerically enriched cyclopropane (B1198618) derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Recent breakthroughs include the use of copper(I) catalysis for the asymmetric hydrophosphination of various 3,3-disubstituted cyclopropenes. nih.govresearchgate.net Researchers have demonstrated that by using a chiral copper(I) complex with a QUINOXP* ligand, a series of phosphine-containing cyclopropanes can be synthesized with high to excellent levels of diastereo- and enantioselectivity. nih.govresearchgate.net The success of this methodology is attributed to the high stability and performance of the specific chiral catalyst complex. nih.govresearchgate.net

Another significant advancement is the rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes. acs.orgelsevierpure.com This method allows for the synthesis of enantiopure 2,2-disubstituted cyclopropyl (B3062369) boronates. Studies have shown that substituents on the cyclopropene ring, such as esters and alkoxymethyl groups, can act as directing groups, which is crucial for achieving high enantioselectivity. acs.orgelsevierpure.com These chiral cyclopropylboronates are versatile intermediates that can be used in subsequent reactions, like Suzuki cross-couplings, to create a diverse range of optically active cyclopropane products. acs.orgelsevierpure.com

| Catalyst System | Cyclopropene Substrate | Reaction Type | Key Findings |

| Copper(I)-(R,R)-QUINOXP * | Various 3,3-disubstituted cyclopropenes | Asymmetric Hydrophosphination | Produces chiral phosphine (B1218219) derivatives with high diastereo- and enantioselectivities. nih.govresearchgate.net |

| Rhodium-BINAP/Tol-BINAP | 3,3-disubstituted cyclopropenes with ester groups | Asymmetric Hydroboration | Yields cyclopropyl boronates with high diastereo- and enantioselectivity; directing group is key. acs.org |

| Rhodium-Et-BPE | 3,3-disubstituted cyclopropene with methoxymethyl group | Asymmetric Hydroboration | Provides high enantiomeric induction (87% ee) for substrates where other ligands are less effective. acs.org |

Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional methods. rsc.org This approach is revolutionizing radical chemistry by avoiding the need for harsh reagents or high-energy UV radiation.

In the context of strained ring systems, photoredox catalysis can initiate ring-opening or addition reactions via radical pathways. For instance, photoredox catalysis has been successfully employed in formal [3+2] cycloadditions of cyclopropyl ketones with alkenes to form cyclopentanes. While this example involves a cyclopropyl ketone, the principle of using light to trigger single-electron transfer (SET) to a strained ring system to generate a radical intermediate is highly relevant. Such strategies could be applied to 3,3-disubstituted cyclopropenes to initiate radical additions across the double bond or trigger ring-opening cascades.

Future research will likely focus on developing photoredox systems specifically tailored for cyclopropenes like Cyclopropene, 3-methyl-3-isopropenyl-. This could involve generating cyclopropyl radicals that can participate in subsequent bond-forming events or using the cyclopropene double bond as a radical acceptor in intermolecular reactions. nih.govnih.gov The combination of photoredox catalysis with chiral catalysts could also open avenues for enantioselective radical transformations of cyclopropenes.

Exploration of New Reactive Intermediates

The unique reactivity of cyclopropenes stems from their ability to form highly reactive intermediates upon ring-opening. The controlled generation and trapping of these species are central to expanding the synthetic utility of the cyclopropene core.

A key reactive intermediate generated from 3,3-disubstituted cyclopropenes is the vinylcarbene. Thermal or photolytic treatment of 3,3-dimethylcyclopropene derivatives has been shown to lead to rearrangements that proceed through vinylcarbene intermediates. capes.gov.br For example, heating 1-(methylthio)-3,3-dimethylcyclopropene induces a rearrangement to form an allene, a transformation that occurs via a vinylcarbene. capes.gov.br

Metal catalysts can also mediate the formation of metal-vinylcarbene intermediates from cyclopropenes. These carbenoids can then be trapped by other molecules in the reaction mixture. For example, rhodium(III) catalysis has been used in annulation reactions where cyclopropenes effectively act as C1 or C2 synthons after C-C bond activation, implying the formation of transient organometallic intermediates. acs.org The ability to control the fate of these vinylcarbene intermediates—directing them toward cyclopropanation, insertion, or cycloaddition pathways—is a major goal for future research. Understanding the influence of the substituents at the C3 position, such as the methyl and isopropenyl groups in Cyclopropene, 3-methyl-3-isopropenyl-, on the stability and reactivity of these intermediates will be critical for designing new synthetic methods.

Integration of Cyclopropene, 3-methyl-3-isopropenyl- into Cascade and Multi-Component Reactions

Cascade (or tandem) and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving operational efficiency. 20.210.105beilstein-journals.org The high reactivity of cyclopropenes makes them ideal candidates for inclusion in such processes.

Recent research has demonstrated the potential of cyclopropenes to participate in elegant cascade sequences. For example, Lewis acid-promoted reactions of ω-hydroxy cyclopropenes can initiate a hydroalkoxylation/reduction cascade to stereoselectively produce cyclic ethers. rsc.org This process relies on the in-situ generation of a transient donor-acceptor cyclopropane, which is then trapped intramolecularly.

Furthermore, rhodium(III)-catalyzed annulations of aryl hydroxamates with cyclopropenes showcase the ability of the cyclopropene to act as a versatile building block in C-H activation cascades. acs.org In these reactions, the cyclopropene can behave as either a two-carbon or a one-carbon synthon, leading to different heterocyclic products like isoquinolones or isoindolinones, with the reaction outcome controlled by the choice of chiral ligand. acs.org

The development of new MCRs that incorporate 3,3-disubstituted cyclopropenes is a promising future direction. Designing reactions where three or more components, including a cyclopropene, combine in a single pot to rapidly build molecular complexity would be a significant advance. rsc.org The isopropenyl group in Cyclopropene, 3-methyl-3-isopropenyl- could offer an additional site of reactivity, potentially enabling even more complex and novel cascade transformations.

Computational Design and Predictive Modeling in Cyclopropene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. scirp.org For highly reactive and often unstable molecules like cyclopropenes, computational modeling provides crucial insights into reaction mechanisms, transition states, and the origins of selectivity that are often difficult to obtain experimentally.

DFT calculations have been successfully applied to elucidate the mechanisms of reactions involving 3,3-disubstituted cyclopropenes. For instance, in the copper-catalyzed asymmetric hydrophosphination, computational studies can help rationalize the observed stereoselectivity by modeling the catalyst-substrate interactions in the transition state. researchgate.net Similarly, in rhodium-catalyzed rearrangements, DFT can map out the potential energy surfaces for different pathways, explaining why one product is formed over another. researchgate.net

A key area for future computational work is the predictive modeling of new reactions. By calculating the activation barriers for hypothetical transformations, researchers can screen for promising new catalytic systems or reaction partners for cyclopropenes like Cyclopropene, 3-methyl-3-isopropenyl- before attempting them in the lab. researchgate.net For example, modeling the ring-opening of this specific cyclopropene under various catalytic conditions could predict the regioselectivity of bond cleavage and the subsequent reactivity of the resulting intermediates. Such predictive power will accelerate the discovery of novel and useful transformations in cyclopropene chemistry.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-methyl-3-isopropenylcyclopropene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via (1) thermal decomposition of amine salts (e.g., using Pt-asbestos catalysts at 320–330°C, yielding ~45% ), and (2) sodium amide treatment of allyl chlorides in boiling toluene (40% yield with improved purity ). Key variables include catalyst type, temperature, and reaction time. Thermal methods favor purity, while sodium amide offers scalability under milder conditions. Yield optimization requires monitoring by NMR or GC-MS to assess intermediates and byproducts.

Q. What safety protocols are critical when handling 3-methyl-3-isopropenylcyclopropene in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines: use PPE (nitrile gloves, chemical-resistant aprons, and full-face shields) to prevent dermal/ocular exposure . Ensure ventilation to avoid aerosol formation and use spark-free equipment to mitigate flammability risks. In case of spills, employ inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion . Contaminated materials should be disposed via certified hazardous waste services.

Q. How can spectroscopic techniques characterize the structural and electronic properties of 3-methyl-3-isopropenylcyclopropene?

- Methodological Answer :

- Mass Spectrometry (MS) : Ion appearance energy (AE) data (e.g., C3H3+ at 10.59 eV via photoionization) help identify fragmentation patterns .

- NMR : Sp².68 hybridization of ring carbons creates distinct chemical shifts; monitor ring strain via coupling constants .

- IR/Raman : Strained C-C bonds (shorter than typical single bonds) yield unique vibrational signatures .

Advanced Research Questions

Q. How does ring strain in 3-methyl-3-isopropenylcyclopropene influence its reactivity in cycloaddition reactions?

- Methodological Answer : The 51° bond angle and sp².68 hybridization increase electron density at the double bond, enhancing reactivity with dipolarophiles like nitrones. For example, photo-cycloadditions under blue light yield isooxazolidines (91% yield) with diastereoselectivity driven by DFT-modeled transition states (ΔG‡ = 85.2 kJ/mol for major isomer) . Control experiments (e.g., dark conditions) confirm photochemical initiation .

Q. What computational strategies predict activation barriers and stability in cyclopropene ring-opening reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model steric effects and transition states. Substituted cyclopropenes show higher activation barriers (21.0 kcal/mol for insertion steps) due to steric repulsion with ligands like PPh3 . Computational workflows should include solvent effects and entropy corrections to align with experimental kinetics (e.g., dimerization rates via ene reactions ).

Q. How can researchers resolve contradictions in reported synthesis yields for 3-methyl-3-isopropenylcyclopropene?

- Methodological Answer : Systematically test variables:

- Catalyst Screening : Compare Pt-asbestos vs. CuSO4/Cu powder in thermal decomposition .

- Reaction Monitoring : Use in-situ FTIR to track intermediate stability.

- Reproducibility Checks : Replicate sodium amide methods with strict moisture exclusion . Publish negative results to clarify yield discrepancies.

Q. What experimental designs are recommended to study the compound’s carcinogenic potential given limited toxicological data?

- Methodological Answer : Follow OECD Guidelines 451/453 :

- In vitro : Ames test (bacterial reverse mutation) with S9 metabolic activation.

- In vivo : Rodent 2-year bioassays, dosing via inhalation (relevant to lab exposure routes ). Include controls for spontaneous tumors and use HPLC-MS to quantify metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.